molecular formula C18H15ClN2O2 B11203752 N-(2-chloro-4-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

N-(2-chloro-4-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Cat. No.: B11203752
M. Wt: 326.8 g/mol
InChI Key: NJGKRUPEQPQQKG-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with a chloro-methylphenyl group and a formyl-indole moiety, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Formylation: The indole ring can be formylated using Vilsmeier-Haack reaction.

    Acetamide Formation: The final step involves the reaction of the formyl-indole with 2-chloro-4-methylphenyl acetic acid under amide formation conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or CrO₃.

    Reduction: Reagents like NaBH₄ or LiAlH₄.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The formyl group could form covalent bonds with nucleophilic sites in proteins, while the indole moiety could engage in π-π interactions with aromatic amino acids.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-4-methylphenyl)-2-(1H-indol-1-yl)acetamide: Lacks the formyl group.

    N-(2-chloro-4-methylphenyl)-2-(3-hydroxy-1H-indol-1-yl)acetamide: Has a hydroxy group instead of a formyl group.

Uniqueness

N-(2-chloro-4-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is unique due to the presence of both a chloro-methylphenyl group and a formyl-indole moiety, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(3-formylindol-1-yl)acetamide

InChI

InChI=1S/C18H15ClN2O2/c1-12-6-7-16(15(19)8-12)20-18(23)10-21-9-13(11-22)14-4-2-3-5-17(14)21/h2-9,11H,10H2,1H3,(H,20,23)

InChI Key

NJGKRUPEQPQQKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O)Cl

Origin of Product

United States

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